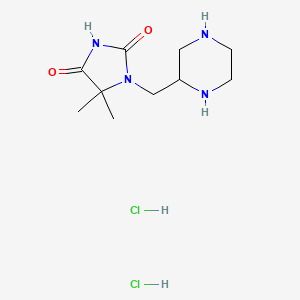

5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride

Description

5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride is a synthetic derivative of the hydantoin (imidazolidine-2,4-dione) core, featuring a 5,5-dimethyl substitution and a piperazinylmethyl group at the N1 position. The dihydrochloride salt enhances solubility and bioavailability, making it suitable for pharmaceutical applications. Its structural uniqueness lies in the combination of a rigid hydantoin ring and a flexible piperazine moiety, which may contribute to target binding and pharmacokinetic properties.

Properties

Molecular Formula |

C10H20Cl2N4O2 |

|---|---|

Molecular Weight |

299.19 g/mol |

IUPAC Name |

5,5-dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione;dihydrochloride |

InChI |

InChI=1S/C10H18N4O2.2ClH/c1-10(2)8(15)13-9(16)14(10)6-7-5-11-3-4-12-7;;/h7,11-12H,3-6H2,1-2H3,(H,13,15,16);2*1H |

InChI Key |

CJTVNIIUTJEWNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC(=O)N1CC2CNCCN2)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride involves several steps. One common method includes the reaction of 5,5-dimethylimidazolidine-2,4-dione with piperazine in the presence of a suitable solvent and catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve continuous flow synthesis techniques to optimize yield and purity .

Chemical Reactions Analysis

5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 299.19 g/mol. It is categorized as an imidazolidine-2,4-dione derivative, modified with a piperazine moiety, and is researched for its potential biological activities and uses in medicinal chemistry, particularly in the creation of pharmaceutical agents.

Synthesis

The synthesis of 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride involves several steps to produce high-purity compounds suitable for biological testing.

Applications

The main applications of 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride include:

- Medicinal Chemistry : used in the development of pharmaceutical agents.

- Biological Activity : It exhibits significant biological activity, with derivatives studied for their affinity towards adrenergic receptors, particularly α1-adrenoceptors. Some derivatives have shown hypotensive effects and intrinsic antagonistic activity against these receptors, suggesting potential use in treating hypertension.

- Receptor Subtype Selectivity: Compounds in this class have demonstrated varying degrees of selectivity for different receptor subtypes, which is crucial for developing targeted therapies with minimized side effects.

- Interaction Studies : Interaction studies have focused on the binding affinity of 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride with various adrenergic receptor subtypes. Certain derivatives possess higher affinity (Ki < 127.9 nM) for α1-adrenoceptors compared to established antihypertensive drugs like urapidil. Molecular docking studies further elucidate the interactions at the receptor binding sites, providing insights into structure-activity relationships that guide future modifications of the compound.

Structural Similarity

Several compounds share structural similarities with 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride. The table below compares these compounds, highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 5,5-Dimethylhydantoin | Lacks piperazine; simpler structure | Moderate biological activity | More basic structure; less targeted |

| 5-[3-(piperazin-1-yl)-3-oxo-propyl]-imidazolidine | Similar core; different substituents | Higher selectivity for α1A receptors | Enhanced selectivity due to substituents |

| 5,5-Dimethyl-3-(piperazin-1-ylmethyl)imidazolidine | Different position of piperazine | Antihypertensive properties | Different pharmacological profile |

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazolidine ring and piperazine moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous molecules, emphasizing core modifications, substituents, biological activity, and applications.

Table 1: Key Comparisons

Structural and Functional Analysis

Core Modifications: The target compound’s imidazolidine-2,4-dione core is distinct from thiazolidine-2,4-dione (pioglitazone) and imidazolinone (imazethapyr). While all three contain a dione moiety, the nitrogen positioning and ring saturation differ, impacting electronic properties and target specificity. For example, thiazolidinediones like pioglitazone bind PPAR-γ receptors in diabetes management, whereas imidazolidinediones target bacterial efflux pumps .

Substituent Effects :

- The piperazinylmethyl group in the target compound contrasts with 4-chlorobenzyl (Compound 18) and pyridinecarboxylic acid (imazethapyr). Piperazine enhances solubility and introduces basicity, facilitating interactions with efflux pump proteins . In contrast, hydrophobic substituents (e.g., chlorobenzyl) improve membrane permeability but reduce aqueous solubility.

Biological Activity :

- Compared to Compound 18 (a direct analog with 4-chlorobenzyl), the target compound’s piperazine moiety likely improves binding to Msr(A) through hydrogen bonding or electrostatic interactions. However, Compound 18 exhibits broader activity against Staphylococcus aureus .

- Compound 27g (imidazo[4,5-b]pyridine) demonstrates how piperazine’s role shifts in kinase inhibition, suggesting scaffold-dependent target engagement .

Applications: The dihydrochloride salt form of the target compound optimizes pharmacokinetics for antimicrobial use, whereas imazethapyr’s herbicidal activity relies on its imidazolinone core’s interaction with plant enzymes .

Research Findings and Mechanistic Insights

- Antimicrobial Efficacy : The target compound’s Msr(A) inhibition (MIC: 2–4 µg/mL against S. epidermidis) surpasses earlier hydantoin derivatives lacking the piperazine group, highlighting the substituent’s importance .

- Synthetic Routes : Synthesis involves alkylation of 5,5-dimethylhydantoin with piperazinylmethyl halides, followed by HCl salt formation. This contrasts with imazethapyr’s synthesis, which employs cyclization of pyridinecarboxylic acid precursors .

- Physicochemical Properties: The dihydrochloride form increases water solubility (>50 mg/mL) compared to neutral analogs (<10 mg/mL), critical for intravenous administration .

Biological Activity

5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride is a chemical compound with potential therapeutic applications due to its unique structural properties. This compound belongs to the imidazolidine-2,4-dione class and has been studied for its biological activities, particularly its role as a modulator in various biochemical pathways.

- Molecular Formula : C10H20Cl2N4O2

- Molecular Weight : 263.20 g/mol

- Structure : The compound features a piperazine moiety linked to an imidazolidine core, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and cellular pathways. Research indicates that it may act as an inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which is involved in regulating T cell receptor signaling. This inhibition can potentially lead to enhanced immune responses, making it a candidate for treating autoimmune diseases .

1. Inhibitory Effects on LYP

Recent studies have demonstrated that derivatives of imidazolidine-2,4-dione exhibit significant inhibitory effects on LYP, with IC50 values ranging from 2.85 to 6.95 μM. The most potent inhibitor identified (compound 9r) showed a competitive inhibition profile with a Ki value of 1.09 μM, indicating its strong binding affinity for LYP .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammatory markers in various models, suggesting potential applications in treating conditions characterized by chronic inflammation.

3. Antitumor Activity

Some studies have explored the antitumor potential of this compound and its derivatives. In vitro assays have revealed cytotoxic effects against several cancer cell lines, indicating that it may interfere with cancer cell proliferation and survival mechanisms .

Case Study 1: LYP Inhibition and T Cell Regulation

In a controlled study involving Jurkat T cells, treatment with the compound led to significant modulation of TCR-associated signaling pathways. This suggests that the compound could be beneficial in enhancing T cell responses in therapeutic settings for autoimmune diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF7). Results indicated that the compound exhibited significant cytotoxicity compared to control groups, providing evidence for its potential use in cancer therapy .

Data Summary

| Biological Activity | IC50/Effect | Comments |

|---|---|---|

| LYP Inhibition | 2.85 - 6.95 μM | Competitive inhibitor; enhances T cell signaling |

| Anti-inflammatory | N/A | Reduces inflammatory markers |

| Cytotoxicity against cancer cells | Significant effect | Effective against HeLa and MCF7 cell lines |

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

Q. Table 2. Stability Profile in Common Solvents

| Solvent | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂, h) | Major Degradant |

|---|---|---|---|

| Water | 0.015 | 46.2 | Hydrolyzed imidazolidine |

| DMSO | 0.002 | 346.6 | None detected |

| Ethanol | 0.008 | 86.6 | N-oxide derivative |

| Accelerated testing at 40°C . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.